(s)-2-(Trifluoromethyl)pyrrolidine
Overview
Description
(S)-2-(Trifluoromethyl)pyrrolidine is a compound of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its unique structure, incorporating a trifluoromethyl group, imparts significant chemical and physical properties that are beneficial for various applications.
Synthesis Analysis
The synthesis of (S)-2-(Trifluoromethyl)pyrrolidine and related compounds involves several key steps, including catalytic asymmetric 1,3-dipolar cycloaddition reactions, which have been developed to produce pyrrolidine derivatives with high stereoselectivity and yields. For example, the asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates has been demonstrated, highlighting the efficiency of synthesizing such compounds with excellent stereoselectivity (Li et al., 2011).
Molecular Structure Analysis
The molecular structure of (S)-2-(Trifluoromethyl)pyrrolidine is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring. This structural feature is crucial for its reactivity and interaction with other molecules. The study of its molecular structure is essential for understanding its chemical behavior and designing derivatives with desired properties.
Chemical Reactions and Properties
(S)-2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions that exploit its unique properties. For instance, its use as an organocatalyst in asymmetric Michael addition of aldehydes to β-nitroalkenes highlights its utility in facilitating highly selective chemical transformations (Gorde & Ramapanicker, 2019).
Physical Properties Analysis
The physical properties of (S)-2-(Trifluoromethyl)pyrrolidine, such as solubility, boiling point, and melting point, are significantly influenced by the trifluoromethyl group. These properties are critical for determining its applicability in different chemical processes and formulations.
Chemical Properties Analysis
The chemical properties of (S)-2-(Trifluoromethyl)pyrrolidine, including its reactivity, stability, and functional group compatibility, are central to its utility in synthesis and medicinal chemistry. Its ability to participate in various chemical reactions makes it a valuable building block for the construction of complex molecules.
- (Li et al., 2011) - Asymmetric construction of trifluoromethylated pyrrolidines via catalytic cycloaddition.
- (Gorde & Ramapanicker, 2019) - Organocatalytic asymmetric Michael addition.
Scientific Research Applications
Asymmetric Construction of Trifluoromethylated Pyrrolidines : Trifluoromethylated pyrrolidines have been synthesized using a catalytic asymmetric 1,3-dipolar cycloaddition with excellent stereoselectivity. This process represents a significant advancement in the synthesis of these compounds (Qing‐Hua Li et al., 2011).
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines : These compounds, including trifluoromethylated pyrrolidines, have notable uses in medicinal drug preparation and as organocatalysts. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (E. Pfund & T. Lequeux, 2017).
Asymmetric Synthesis of Functionalized Trifluoromethyl-Substituted Pyrrolidines : Highly functionalized pyrrolidine derivatives with trifluoromethyl groups have been developed using an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. These compounds have potential medical value (Ying Zhi et al., 2016).
Sulfonamides as Terminators of Cationic Cyclisations : This research highlights the use of triflic acid in catalyzing cyclisation of homoallylic sulfonamides to produce pyrrolidines, demonstrating a viable method for the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Synthesis of Trifluoromethylated Azomethine Ylide Precursor : This research describes the preparation and use of a new trifluoromethylated azomethine ylide precursor, leading to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, highlighting the diverse applicability of trifluoromethylated compounds in various fields (Gaël Tran et al., 2012).
Future Directions
properties
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382334 | |
Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
119580-41-5 | |
Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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